2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide
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Overview
Description
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide is a chemical compound with the molecular formula C10H16ClNO3 It is characterized by the presence of a chloroacetamide group attached to a bicyclic structure consisting of oxolane and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide typically involves the reaction of 2-chloroacetamide with a suitable oxolane-oxane precursor. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxolane and oxane rings, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of amide derivatives, while oxidation and reduction reactions can introduce hydroxyl or alkyl groups, respectively.
Scientific Research Applications
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(oxolan-2-ylmethyl)acetamide: Similar in structure but with a different substitution pattern on the oxolane ring.
N-(2-Chloroacetyl)oxan-4-ylamine: Another related compound with a different arrangement of functional groups.
Uniqueness
2-Chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new uses and properties of this intriguing compound.
Properties
IUPAC Name |
2-chloro-N-[4-(oxolan-2-yl)oxan-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c12-8-10(14)13-11(3-6-15-7-4-11)9-2-1-5-16-9/h9H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUIAZUTRTHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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